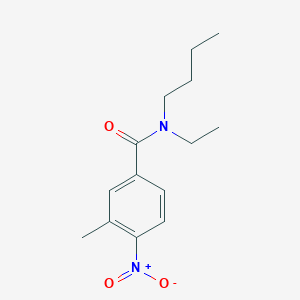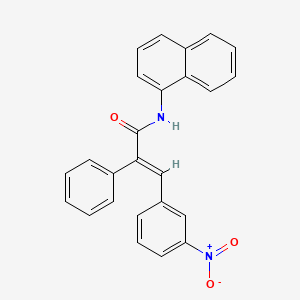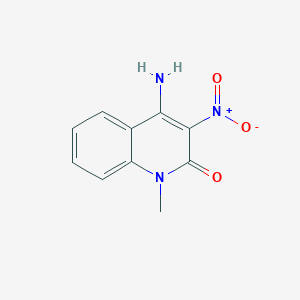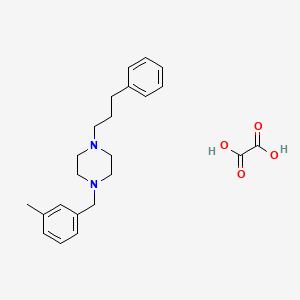
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO). This protein is found in the outer mitochondrial membrane and is involved in the regulation of cellular metabolism, apoptosis, and inflammation. DPA-714 has been studied for its potential applications in various fields of scientific research, including neurology, oncology, and immunology.
作用机制
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine binds to the TSPO, which is involved in the regulation of cellular metabolism, apoptosis, and inflammation. The binding of this compound to TSPO leads to the activation of various signaling pathways, which can result in changes in cellular metabolism, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of cellular metabolism, apoptosis, and inflammation. This compound has also been shown to modulate the immune response and to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine in lab experiments is its specificity for TSPO, which allows for the selective targeting of this protein. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine. One area of interest is the development of new TSPO ligands with improved selectivity and potency. Another area of interest is the use of this compound as a diagnostic tool for neuroinflammatory diseases. Additionally, this compound may have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
合成方法
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the addition of a piperidine ring and a dimethylphenyl group. The final product is obtained through purification and isolation steps.
科学研究应用
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine has been extensively studied for its potential applications in various fields of scientific research. In neurology, this compound has been used as a marker for neuroinflammation in diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In oncology, this compound has been studied for its potential use in cancer diagnosis and treatment. In immunology, this compound has been used to study the role of TSPO in immune system regulation and inflammation.
属性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-8-9-16(12-15(14)2)21-17-6-5-11-22(13-17)19(23)18-7-3-4-10-20-18/h3-4,7-10,12,17,21H,5-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKGHPLNMDBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-allyl-5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023371.png)
![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5023376.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)

![4-allyl-2-methoxy-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B5023390.png)



![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5023445.png)


